1,1-Dimethoxypropane

Description

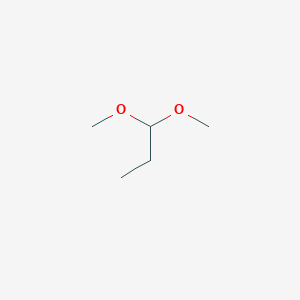

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOXNNAWANDJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197142 | |

| Record name | 1,1-Dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-10-9 | |

| Record name | 1,1-Dimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dimethoxypropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VV73VDA7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Pathways for 1,1 Dimethoxypropane

Direct Acetalization Routes from Aldehyde Precursors

The most common and straightforward method for synthesizing 1,1-dimethoxypropane is the direct reaction of propanal with methanol (B129727). ontosight.ai

Acid-Catalyzed Condensation Reactions with Methanol

The synthesis of this compound typically involves the acid-catalyzed reaction between propanal and methanol. ontosight.aiaskfilo.com This reaction is a type of acetal (B89532) formation. askfilo.com In this process, propanal reacts with two equivalents of methanol in the presence of an acid catalyst to yield this compound and water. askfilo.comchegg.com

The mechanism involves the protonation of the carbonyl oxygen of propanal by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. brainly.com Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. brainly.com Subsequent steps involve proton transfer and the elimination of water, leading to the formation of the acetal product, this compound. brainly.comchegg.com

Common acid catalysts used for this reaction include strong mineral acids such as sulfuric acid or hydrochloric acid. ontosight.aibrainly.com

Optimization of Reaction Conditions and Catalytic Systems in Acetal Formation

Optimizing the reaction conditions is crucial for achieving high yields of this compound. Factors such as the choice and concentration of the acid catalyst, the molar ratio of reactants, temperature, and reaction time can significantly influence the reaction rate and yield. acs.org The removal of water, a byproduct of the acetalization reaction, is also important to drive the equilibrium towards product formation. rsc.org

Various catalytic systems have been investigated to improve the efficiency and sustainability of acetal formation. While traditional homogeneous acid catalysts like sulfuric acid and hydrochloric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. acs.orgsciengine.com This has led to research into heterogeneous catalysts, such as solid acids, which offer advantages in terms of reusability and easier separation. sciengine.com

Studies on acetalization reactions of various aldehydes with methanol using different acid catalysts have shown high conversions and yields. For instance, using 0.1 mol % hydrochloric acid in methanol at ambient temperature has been shown to be effective for the acetalization of a range of aldehydes. acs.org

Interactive Data Table 1: Effect of Catalyst on Acetalization Yield (Illustrative based on general acetalization studies)

| Aldehyde | Alcohol | Catalyst | Conditions | Approximate Yield (%) | Source (Illustrative) |

| Propanal | Methanol | HCl | Ambient Temp, 30 min | >90 | acs.org |

| Propanal | Methanol | Sulfuric Acid | Not specified | Not specified | ontosight.ai |

| Propanal | Methanol | p-Toluenesulfonic Acid | Not specified | Not specified | |

| Other Aldehydes | Methanol | HCl (0.1 mol%) | Ambient Temp, 20-30 min | >90 | acs.org |

Indirect Synthetic Approaches and Derivatization Strategies

While direct acetalization is the primary route, indirect methods and derivatization strategies can also be employed in the synthesis of substituted dimethoxypropane compounds or for specific synthetic purposes.

Preparation of Functionalized Dimethoxypropane Scaffolds

Functionalized dimethoxypropane scaffolds, such as 2-chloro-1,1-dimethoxypropane (B1599945) or 3-bromo-1,1-dimethoxypropane (B1330170), can be synthesized through reactions that introduce functional groups onto the propane (B168953) backbone while retaining or forming the 1,1-dimethoxy group.

For example, 2-chloro-1,1-dimethoxypropane can be synthesized by the acid-catalyzed reaction of 2-chloro-1-propanol with methanol. This method involves the conversion of the hydroxyl group to the dimethoxy acetal while the chlorine atom remains on the second carbon. Another approach involves the reaction of this compound with hydrogen chloride to produce 2-chloro-1,1-dimethoxypropane. chembk.com

3-Bromo-1,1-dimethoxypropane can be synthesized through the reaction of this compound with a brominating agent. ontosight.ai These functionalized derivatives serve as useful intermediates in the synthesis of other organic molecules, including pharmaceuticals and agrochemicals. chembk.comontosight.ai

Mechanistic Studies of Byproduct Formation during Syntheses

During the synthesis of acetals, including this compound, various byproducts can form depending on the reaction conditions and the presence of other functional groups. Understanding the mechanisms of byproduct formation is essential for optimizing reaction selectivity and yield.

In the direct acetalization of propanal with methanol, the primary reaction is the reversible formation of the acetal and water. Side reactions can potentially lead to the formation of hemiacetals or other condensation products.

In the context of other dimethoxypropane isomers or related reactions, byproduct formation has been studied. For instance, in the Grignard-Wurtz synthesis involving 1,3-dimethoxypropane (B95874), cleavage of the ether bonds can occur, producing methoxy (B1213986) groups and byproducts such as 3-methoxy-1-propene, 1-heptene, and propene. researchgate.net This cleavage is believed to be caused by the Grignard reagent. researchgate.net

Another example relates to the use of 2,2-dimethoxypropane (B42991) as a water scavenger, where its reaction with water produces acetone (B3395972) and methanol. rsc.orgwikipedia.orgatamanchemicals.com While this is the desired reaction in that context, in the synthesis of the acetal itself, the presence of excess water can drive the equilibrium back towards the starting materials.

In the synthesis of propanal from 1,2-propanediol, dioxolane can form as a byproduct through the acetalization of propanal. researchgate.net The hydrolysis of this dioxolane byproduct can regenerate propanal. researchgate.net

Novel Catalysts and Green Chemistry Considerations in Synthesis

The development of novel catalysts and the application of green chemistry principles are increasingly important in the synthesis of chemical compounds like this compound. The aim is to develop more efficient, selective, and environmentally friendly synthetic routes.

Research is ongoing to find solid acid catalysts that can replace corrosive liquid acids traditionally used in acetalization reactions. sciengine.commdpi.com Solid acid catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. sciengine.com Examples of solid acid catalysts explored for acetalization include zeolites, heteropolyacids, and sulfonic acid-functionalized materials. mdpi.comresearchgate.net

Ionic liquids have also been explored as novel and eco-friendly solvents and catalysts for acetalization reactions, offering tunable properties and potential for high yields. mdpi.com

Compound Names and PubChem CIDs

Heterogeneous Catalysis for Acetal Synthesis

Heterogeneous catalysis offers advantages over homogeneous catalysis, including ease of separation, potential for catalyst recovery and reuse, and reduced corrosion and disposal problems nih.govscirp.org. In the context of acetal synthesis, various solid acid catalysts have been explored.

Acid-catalyzed acetalization reactions typically involve the activation of the carbonyl group by the acid, followed by nucleophilic attack by the alcohol. The reaction mechanism involves the formation of a hemiacetal intermediate, which then reacts with a second molecule of alcohol to form the acetal and release water usim.edu.myresearchgate.net.

Heterogeneous catalysts used in acetal synthesis include sulfonic solids, zeolites, montmorillonite (B579905) clays, heteropolyacids supported on various materials, and functionalized nanoparticles nih.govscirp.orgcsic.esresearchgate.netnih.gov. For instance, sulfonic solids have been reported as efficient acid catalysts for acetalization reactions csic.es. Zeolites, such as Hβ, have also shown efficiency in the acetalization of various aldehydes and ketones with glycols researchgate.net.

Research has investigated the use of supported catalysts, such as tungstosilicic acid supported on activated carbon, for the synthesis of acetals nih.gov. These catalysts have demonstrated high catalytic activity and yields under relatively mild conditions nih.gov.

Studies on the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane using zeolites like USY, HBeta, and HZSM-5 have shown high conversions and selectivities under mild reaction conditions scielo.br. Although this specific reaction focuses on cyclic acetals derived from 2,2-dimethoxypropane, it highlights the utility of zeolites as heterogeneous catalysts in acetal formation processes and the role of dimethoxypropane compounds as acetalizing agents scielo.br.

The use of heterogeneous catalysts in acetal synthesis aligns with the principles of green chemistry by minimizing the use of corrosive liquid acids and simplifying product separation nih.govscirp.org.

Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for chemical compounds, including acetals, is a significant area of research. These protocols aim to reduce or eliminate the use of hazardous substances and generate less waste, adhering to the principles of green chemistry iwu.edu.

For acetal synthesis, environmentally friendly approaches often involve the use of milder reaction conditions, less toxic solvents, and recyclable catalysts. Polyethylene glycol (PEG) has been explored as an eco-friendly solvent for acetal formation tandfonline.com. The use of solid acid catalysts, as discussed in the previous section, is inherently more environmentally benign compared to homogeneous strong acids like sulfuric acid or p-toluenesulfonic acid, which can be corrosive and difficult to dispose of usim.edu.mynih.govscirp.org.

Photochemical methods have also emerged as green alternatives for acetal synthesis, utilizing light as the energy source and employing catalysts like Schreiner's thiourea (B124793) or photocatalysts under mild conditions rsc.org. These methods can convert aldehydes and alcohols into acetals in good to high yields rsc.org.

While specific detailed research findings solely focused on the environmentally benign synthesis of this compound from propanal and methanol using these newer green methods were not extensively detailed in the search results, the general principles and catalysts applied to acetal synthesis are relevant. The use of heterogeneous catalysts and milder conditions are key aspects of developing greener routes for the synthesis of this compound. The acetalization reaction itself, the reaction of an aldehyde with an alcohol, is a fundamental transformation, and applying green chemistry principles to this reaction class directly impacts the potential for environmentally benign synthesis of specific acetals like this compound.

The removal of water, a byproduct of acetalization, is crucial for achieving high yields and can be addressed through environmentally conscious methods such as using dehydrating agents or techniques like reactive extraction google.com.

Applications in Advanced Organic Synthesis and Protecting Group Chemistry

Role as a Protecting Group for Carbonyls and Diols

The formation of acetals and ketals from carbonyl compounds and diols, respectively, is a fundamental strategy in organic synthesis for temporarily masking these reactive functionalities. highfine.comacademie-sciences.fr 1,1-Dimethoxypropane is a commonly used reagent for this purpose, reacting under acidic conditions to form cyclic acetals or ketals, often referred to as isopropylidene acetals or acetonides when derived from acetone (B3395972) or its equivalent. highfine.combamu.ac.inuh.eduwikipedia.org

Selective Protection of Aldehydes

While 2,2-dimethoxypropane (B42991) is more commonly associated with ketone protection (forming acetonides), this compound is primarily utilized as a protecting group for aldehydes in organic synthesis. The acetal (B89532) structure allows for selective reactions to be carried out elsewhere in a molecule without interference from the aldehyde functional group. This selectivity is particularly beneficial in complex syntheses involving multiple reactive centers. The formation of dimethyl acetals from aldehydes typically involves reaction with methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org

Acetonide Protection of Diols and Polyols

The protection of 1,2- and 1,3-diols as cyclic acetals, specifically isopropylidene acetals (acetonides), is a widely used strategy in the synthesis of polyfunctional molecules such as carbohydrates, nucleosides, and alkaloids. bamu.ac.inwikipedia.orgthieme-connect.de 2,2-Dimethoxypropane (an isomer of this compound) is a common reagent for this transformation, reacting with diols in the presence of an acid catalyst to form the cyclic acetonide and methanol as a byproduct. highfine.comatamanchemicals.combamu.ac.inuh.eduwikipedia.orgnih.gov This method is advantageous due to the ready formation and easy removal of the acetonide group. uh.edu

Several catalysts have been reported for the acetonide protection of diols using 2,2-dimethoxypropane, including p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), and iodine. bamu.ac.inuh.edunih.gov For instance, a method using iodine as a catalyst in dimethoxypropane at room temperature has been reported to provide acetonide-protected diols in good to excellent yields (60-80%). bamu.ac.in

Data on Acetonide Protection of Diols using Dimethoxypropane and Iodine bamu.ac.in:

| Diol Substrate | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) |

| 1,2-Diol (1a) | Iodine (20) | Dimethoxypropane | Room Temp | Not specified | 75 |

| Various Diols | Iodine (catalytic) | Dimethoxypropane | Room Temp | Not specified | 60-80 |

This method highlights the effectiveness of 2,2-dimethoxypropane for diol protection under relatively mild conditions. bamu.ac.in Acetonide protection is a key step in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. wikipedia.orgnih.gov

Strategies for Selective Deprotection

The removal of acetal and ketal protecting groups, including those derived from this compound and 2,2-dimethoxypropane, is typically achieved by hydrolysis under acidic conditions. highfine.comorganic-chemistry.orgthieme-connect.de The lability of acetals to acid allows for their selective cleavage while other functional groups may remain intact. thieme-connect.de

Various acidic conditions can be employed for deprotection, ranging from mild methods like heating with pyridinium (B92312) p-toluenesulfonate in aqueous media or methanol to stronger conditions using aqueous trifluoroacetic acid or dilute HCl in THF. thieme-connect.desynarchive.com The choice of deprotection strategy often depends on the acid sensitivity of other functional groups present in the molecule. thieme-connect.de

Examples of deprotection conditions for acetonides:

| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| HCl | H₂O, MeOH | Not specified | 5 h - 72 h | 80 - 85 | synarchive.com |

| HCl | H₂O, THF | RT | 5 h | 92 | synarchive.com |

| HCl | MeOH | -12 to 0 °C | 7 h | 65 | synarchive.com |

| CF₃CO₂H | H₂O, MeCN | 0 °C to RT | 45 min | 85 | synarchive.com |

| Pyridinium p-toluenesulfonate | Aqueous media or MeOH | Gentle heating | Not specified | Not specified | thieme-connect.de |

| Aqueous trifluoroacetic acid | Not specified | Not specified | Rapid | Not specified | thieme-connect.de |

| Dilute HCl | THF | Not specified | Rapid | Not specified | thieme-connect.de |

More specialized methods for acetal deprotection include the use of catalytic amounts of sodium tetrakis(3,5-trifluoromethylphenyl)borate in water or ZrCl4. organic-chemistry.org Cerium(III) chloride has also been shown to be effective for cleaving isopropylidene acetals. Copper(II) chloride dihydrate in methanol and zinc(II) nitrate (B79036) hexahydrate in acetonitrile (B52724) are other reported methods for acetonide cleavage under mild conditions. thieme-connect.de DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), typically used for deprotecting p-methoxybenzyl ethers, has also been applied to the deprotection of acetals. thieme-connect.de

Selective deprotection can be achieved by carefully controlling the acidic conditions and reaction time, or by utilizing catalysts that exhibit selectivity for certain types of acetals. thieme-connect.de For instance, in some cases, a less hindered dioxolane can be hydrolyzed preferentially over other protecting groups. thieme-connect.de

Utility as a Synthon and Building Block in Complex Molecular Architectures

Beyond its role as a protecting group, this compound and related acetals serve as synthons and building blocks for constructing more complex molecular architectures. sigmaaldrich.comsynthon-lab.com A synthon represents a structural unit within a molecule that can be formed or assembled using known synthetic reactions.

Construction of Carbon Skeletons

Acetals and ketals can be involved in reactions that lead to the formation of new carbon-carbon bonds, contributing to the construction of carbon skeletons in organic synthesis. While direct examples specifically detailing this compound's direct involvement in carbon-skeleton construction via C-C bond formation as a synthon are less prevalent in the provided results, related acetals and ketals are known to participate in such transformations. For example, protected diols derived from reactions involving compounds like 2,2-dimethoxypropane can be carried forward in multi-step syntheses to build complex carbon frameworks, as seen in the synthesis of natural products. nih.govacs.org The acetonide protection strategy allows for subsequent reactions, such as alkylations or aldol (B89426) condensations, to occur at other positions of the molecule, ultimately leading to the formation of intricate carbon skeletons. oup.com

Preparation of Unsaturated Ether Compounds

This compound can serve as a precursor for the preparation of unsaturated ether compounds. The conversion of acetals and ketals to unsaturated ethers is a known transformation, often achieved through elimination reactions under acidic conditions. google.comgoogle.com A patent describes heating a mixture of 1,1-dimethoxy-2-methylpropane (B1605822) (an isomer or related compound) with p-toluenesulfonic acid monohydrate and triethylamine, which leads to the formation of methanol and 1-methoxy-2-methylpropene via distillation. This reaction achieved a high conversion ratio, demonstrating the potential for converting dimethoxypropane derivatives into unsaturated ethers. These unsaturated ethers can be valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and fragrances. google.comgoogle.com

The general reaction involves the acid-catalyzed elimination of an alcohol molecule from the acetal or ketal. google.com

Synthesis of Isopropylidene Derivatives of Sugars and Nucleosides

This compound is a common reagent for the formation of isopropylidene acetals, which serve as protecting groups for vicinal diols in carbohydrates (sugars) and nucleosides. This protection strategy is crucial in multi-step synthesis, allowing for selective reactions at other functional groups while the diol is masked. The reaction is typically acid-catalyzed. For instance, 2,2-dimethoxypropane (an isomer often used for this purpose) reacts with the vicinal hydroxyl groups of sugars or nucleosides to form a five-membered cyclic acetal, the isopropylidene derivative. deltamicroscopies.comatamanchemicals.comatamanchemicals.comfishersci.co.ukdeltamicroscopies.com This approach has been demonstrated in the synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues, where a vicinal diol was protected by reaction with 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid. mdpi.combeilstein-journals.orgnih.gov Similarly, uridine (B1682114) has been converted to its 2',3'-O-isopropylidene-protected nucleoside by treatment with 2,2-dimethoxypropane under acidic conditions. chemrxiv.org

Reagent in Stereoselective Transformations

The ability of this compound to form acetals is also leveraged in stereoselective transformations, contributing to the control of relative and absolute stereochemistry in organic synthesis.

Enantioselective Methodologies

This compound and related acetals play a role in enantioselective methodologies, often in conjunction with chiral catalysts or starting materials. The formation of acetals can be a step in a longer sequence designed to achieve enantioselectivity. For instance, in the enantioselective synthesis of chiral allylic alcohols with two contiguous stereocenters, a reduction step followed by reaction with 2,2-dimethoxypropane yielded a cyclic imino derivative. rsc.org The synthesis of optically active homo-N-sugar nucleoside analogs from chiral starting materials like dimethyl tartrate involves the protection of vicinal hydroxyl groups with 2,2-dimethoxypropane to form an acetal, demonstrating its utility in maintaining or introducing chirality. mdpi.com

Applications in Natural Product and Pharmaceutical Synthesis

This compound serves as a valuable intermediate and reagent in the synthesis of various natural products and pharmaceuticals.

Intermediate in Vitamin and Carotenoid Synthesis

2,2-Dimethoxypropane, a related compound often used interchangeably in this context, is explicitly mentioned as serving as an intermediate in the synthesis of vitamin E, vitamin A, and various carotenoids such as astaxanthin. deltamicroscopies.comatamanchemicals.comatamanchemicals.comfishersci.co.ukdeltamicroscopies.comsanjaychemindia.com This highlights the importance of simple acetals like this compound in the industrial and laboratory synthesis of essential nutrients and pigments.

Computational and Theoretical Investigations of 1,1 Dimethoxypropane

Force Field Development and Validation for Dimethoxypropane Systems

Computational studies, particularly molecular dynamics (MD) simulations, play a crucial role in understanding the behavior of molecules like 1,1-dimethoxypropane (DMP) in various environments. Accurate simulations rely heavily on the quality of the force fields used to describe the interactions between atoms. Force field development and validation for dimethoxypropane systems involve defining parameters that govern bond stretching, angle bending, dihedral rotation, and non-bonded interactions (Lennard-Jones and electrostatic) to accurately reproduce experimental or high-level quantum mechanical data.

Research in this area often focuses on developing and validating force fields that can accurately describe the structural and dynamic properties of dimethoxypropane in different phases and mixtures. For instance, comparative modeling studies have been conducted on 1,2-dimethoxypropane (B1201533) (DMP) and 1,2-dimethoxyethane (B42094) (DME) using united-atom models compatible with GROMOS/OPLS force fields. These studies aimed to evaluate the performance of these force fields in reproducing experimental data for pure liquids and aqueous and non-aqueous solutions at different temperatures. researchgate.netdntb.gov.uaaip.orgdntb.gov.ua

Detailed Research Findings

Studies have shown that calculated thermodynamic and structural properties of pure DME and DMP liquids using compatible GROMOS/OPLS force fields resulted in excellent agreement with experimental data. researchgate.netdntb.gov.uaaip.orgdntb.gov.ua In aqueous solutions, properties such as densities, diffusion coefficients, and concentration-dependent conformers of DME were also found to be in agreement with experimental data. researchgate.netdntb.gov.uaaip.orgdntb.gov.ua

The free energy of solvation (ΔGhyd) is a key property used in force field validation. For DME, the calculated free energy of solvation at 298 K was reported as -22.1 ± 0.8 kJ mol-1, which showed good agreement with the experimental value of 20.2 kJ mol-1. researchgate.netaip.orgdntb.gov.ua The solvation free energy of DME in non-aqueous solvents followed the trend methanol (B129727) ≈ water < carbon tetrachloride < n-heptane, consistent with the dielectric constant of the solvents. researchgate.netaip.org

For DMP, the presence of an extra methyl group on a chiral carbon was observed to make it less soluble than DME in water, with a calculated ΔGhyd of -16.0 ± 1.1 kJ mol-1. researchgate.netaip.orgdntb.gov.ua Conversely, DMP was found to be more soluble than DME in non-polar solvents like n-heptane. researchgate.netaip.org

Furthermore, force fields have been applied to study the chiral discrimination of the two enantiomers of DMP. The solvation free energy difference between one DMP isomer in a solution of the other was calculated, yielding a value of -3.7 ± 1.4 kJ mol-1, indicating a net chiral discrimination of the two enantiomers. researchgate.netaip.orgdntb.gov.ua

Validation of force fields often involves comparing simulation results to a range of experimental data. For example, the estimated liquid density employing partial charges obtained from Mulliken population analysis with the OPLS force field showed excellent agreement with experimental data, typically within 0.36–1.41%. researchgate.net Diffusivity and pair correlation functions have also been calculated and validated against available literature data. researchgate.net

The development of force fields for molecules like dimethoxypropane can also involve parameterization based on quantum mechanical calculations. For instance, the development of force fields for poly(ethylene oxide) (PEO) has utilized ab initio calculations of 1,2-dimethoxyethane (DME) to inform the force field parameters. researchgate.netresearchgate.net These quantum chemistry-based force fields aim to reproduce properties such as binding energies and conformational landscapes. researchgate.netresearchgate.net

The validation process is crucial and involves comparing simulated properties against experimental benchmarks. This can include structural properties like density and radial distribution functions, as well as dynamic properties like diffusion coefficients and conformational populations. researchgate.netresearchgate.net

Data Tables

While specific parameters for a this compound force field were not explicitly detailed in the search results, the validation studies on related dimethoxypropane systems provide valuable data on the accuracy of existing force fields. The following table summarizes some of the validation results for 1,2-dimethoxypropane (DMP) and 1,2-dimethoxyethane (DME) using GROMOS/OPLS compatible force fields.

| Property | Molecule | Temperature (K) | Simulation Result (kJ/mol) | Experimental Value (kJ/mol) | Agreement | Source |

| Free energy of hydration (ΔGhyd) | DME | 298 | -22.1 ± 0.8 | 20.2 | Good | researchgate.netaip.orgdntb.gov.ua |

| Free energy of hydration (ΔGhyd) | DMP | 298 | -16.0 ± 1.1 | Not specified | N/A | researchgate.netaip.orgdntb.gov.ua |

| Chiral discrimination (ΔΔGRS) | DMP | Not specified | -3.7 ± 1.4 | Not specified | N/A | researchgate.netaip.orgdntb.gov.ua |

Another aspect of validation involves comparing simulated liquid densities to experimental values.

| Molecule | Force Field | Property | Simulation Result (g/cm³) | Experimental Value (g/cm³) | Deviation (%) | Source |

| DME | OPLS | Liquid Density | - | - | Within 0.36–1.41 | researchgate.net |

| DMP | OPLS | Liquid Density | - | - | Within 0.36–1.41 | researchgate.net |

Note: Specific density values were not provided in the snippets, only the percentage deviation from experimental data.

Analytical Chemistry Methodologies for 1,1 Dimethoxypropane Research

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for separating and quantifying components in a mixture, making them valuable for analyzing 1,1-Dimethoxypropane and assessing its purity.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. GC is suitable for determining the purity of this compound and identifying potential impurities. sigmaaldrich.comtcichemicals.comthegoodscentscompany.com The NIST WebBook provides information on Gas Chromatography data for this compound, including Kovats retention indices on both non-polar and polar columns. nih.govnih.govnist.govnist.gov For instance, experimental Kovats retention indices are listed as 650 on a standard non-polar column and 880 on a standard polar column. nih.govnih.govnist.gov GC-MS, which couples gas chromatography with mass spectrometry, is a powerful tool for both separation and identification of compounds. nih.govnih.govnist.govatamanchemicals.com This combined technique can be used for the analysis of this compound, providing information on its mass spectrum for identification. nih.govnih.govnist.gov

Liquid Chromatography (HPLC) Methodologies

While GC is commonly applied to more volatile compounds, High-Performance Liquid Chromatography (HPLC) is suitable for analyzing a broader range of substances, including those that are less volatile or thermally labile. Although direct HPLC methods specifically for this compound were not extensively detailed in the search results, related dimethoxypropane compounds, such as 3-Bromo-1,1-dimethoxypropane (B1330170) and 1-Undecene, 11,11-dimethoxy-, have established reverse phase HPLC methods. sielc.comsielc.com These methods typically utilize mobile phases containing acetonitrile (B52724), water, and an acid like phosphoric acid. sielc.comsielc.com For applications coupled with Mass Spectrometry (LC-MS), formic acid is often used in the mobile phase instead of phosphoric acid to be compatible with the MS detector. sielc.comsielc.com These examples suggest that similar reverse phase HPLC methodologies could potentially be developed or adapted for the analysis of this compound, particularly if dealing with samples containing less volatile components or impurities. HPLC is also indicated as a suitable technique for the analysis of 2,2-dimethoxypropane (B42991), a related isomer. sigmaaldrich.comambeed.com

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide valuable information about the structure and bonding of molecules, making them useful for the structural elucidation of this compound and monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for determining the structure of organic compounds and studying reaction mechanisms. rsc.org PubChem provides access to 1D NMR spectra for this compound. nih.govnih.gov While specific detailed NMR mechanistic studies involving this compound were not prominently featured, NMR, particularly ¹H NMR, is widely used in the analysis of related acetals and in monitoring reactions where acetals are involved, such as protection group chemistry or hydrolysis. atamanchemicals.comrsc.orgspectrabase.comacs.org For example, ¹H NMR has been used in conjunction with 2,2-dimethoxypropane (a related acetal) to distinguish and quantify different types of sorbed water in coals, demonstrating the utility of NMR in monitoring reactions involving acetals and other substances. atamanchemicals.comacs.org

Mass Spectrometry (MS) for Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is invaluable for identifying unknown compounds and confirming the identity of known ones. Mass spectrometry data, specifically GC-MS data, is available for this compound through resources like the NIST WebBook and PubChem. nih.govnih.govnist.govnist.gov Analysis of the fragmentation pattern in the mass spectrum can provide structural insights. For this compound, the mass spectrum shows a top peak at m/z 75 and a second highest peak at m/z 73. nih.gov MS is often coupled with chromatographic techniques like GC-MS and LC-MS to enhance separation and detection capabilities. nih.govnih.govnist.govnist.govsielc.comsielc.comgreyhoundchrom.com Predicted collision cross-section values for this compound adducts are also available, which can be useful in certain MS applications like ion mobility-mass spectrometry. uni.lu

Derivatization Techniques for Enhanced Analytical Detection

Derivatization involves chemically modifying an analyte to improve its properties for analysis, such as increasing its volatility for GC or adding a chromophore for UV detection in HPLC. While direct derivatization of this compound for enhanced detection was not specifically detailed, derivatization techniques are broadly applied in chromatography to improve separation, reduce adsorption, and enhance detector response for various functional groups. greyhoundchrom.comsigmaaldrich.comgcms.cz 2,2-Dimethoxypropane, a related compound, is mentioned as a water scavenger in derivatization procedures, particularly in the preparation of fatty acid methyl esters for GC analysis. sigmaaldrich.comgcms.czacs.org This highlights the role of some dimethoxypropane compounds as reagents in derivatization processes rather than necessarily being the analyte undergoing derivatization for enhanced detection in all cases. However, if this compound were present in a complex matrix or at very low concentrations, derivatization to a more easily detectable form might be a consideration, depending on the specific analytical challenge and the functional groups present. Common derivatization reactions include acylation, alkylation, and silylation, targeting functional groups like hydroxyl, amine, and carboxyl groups. gcms.cz

Environmental Research and Fate Studies of Dimethoxypropanes

Biodegradation Pathways and Environmental Persistence Investigations

Information specifically detailing the biodegradation pathways of 1,1-dimethoxypropane is limited in the search results. However, some safety data sheets indicate that persistence is unlikely based on available information fishersci.comfishersci.com. One document notes that biodegradation predictions are available for 3-bromo-1,1-dimethoxypropane (B1330170) epa.gov. Another study mentions the degradation of 2,2-dimethoxypropane (B42991) in ionic liquids, showing the formation of 2-methoxypropene (B42093) and 2-ethoxypropene (B49133) sigmaaldrich.comatamanchemicals.com. While this pertains to an isomer, it suggests potential degradation mechanisms for dimethoxypropane compounds. A report on another chemical substance, AC 243,997, mentions using 2,2-dimethoxypropane to convert aqueous soluble residues to organic soluble residues for analysis after anaerobic incubation in soil, implying it can react or interact with environmental matrices epa.gov.

Regarding persistence, based on available information, persistence of this compound is considered unlikely fishersci.comfishersci.com.

Mobility and Transport Studies in Environmental Compartments

The mobility and transport of this compound in the environment are influenced by its physical and chemical properties, particularly its volatility.

Volatility and Atmospheric Distribution

This compound is described as a volatile liquid . Its volatility suggests that it will readily evaporate from surfaces and be mobile in the environment fishersci.comfishersci.comthermofisher.comthermofisher.com. The product contains volatile organic compounds (VOCs) that will evaporate easily from all surfaces thermofisher.comthermofisher.com. This high volatility contributes to its distribution in the atmosphere.

Adsorption and Desorption in Soil and Aquatic Systems

Research on Environmental Impact and Risk Assessment

Research on the environmental impact and risk assessment of dimethoxypropanes includes their contribution to VOCs and ecotoxicity assessments of related derivatives.

Volatile Organic Compound (VOC) Contributions

This compound is classified as a volatile organic compound (VOC) thermofisher.comthermofisher.com. VOCs contribute to atmospheric chemical processes, including the formation of ozone ca.govucr.edu. The product contains VOCs which will evaporate easily from all surfaces thermofisher.comthermofisher.com. 1,3-Dimethoxypropane (B95874) is also listed as an OVOC (Oxygenated Volatile Organic Compound) in a study on predicting reaction rate constants of VOCs copernicus.org. Another document lists 1,3-dimethoxypropane as a VOC found in emissions from hazardous waste combustion epa.gov.

Ecotoxicity Assessments of Dimethoxypropane Derivatives

Ecotoxicity assessments of dimethoxypropane derivatives provide insight into the potential harm they may pose to the environment. Studies on the ecotoxicity of glycerol (B35011) ethers, which include some dimethoxypropane-like structures, against Vibrio fischeri bacteria have been conducted rsc.org. These studies indicate that the ecotoxicity generally increases with the length and number of substituents rsc.org. Some glycerol derivatives were found to be practically harmless, while others were slightly harmful to Vibrio fischeri rsc.org. The ecotoxicity of most studied glycerol derivatives was reported to be smaller than that of some traditional solvents rsc.org. For this compound specifically, one safety data sheet states it contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants thermofisher.comthermofisher.com. Another indicates no data is available for toxicity to microorganisms for this compound echemi.com. For 2,2-dimethoxypropane, toxicity to daphnia magna and bacteria (activated sludge) showed EC50 values greater than 100 mg/l and 1,000 mg/l, respectively, in OECD tests .

Biological and Biomedical Research Applications

Investigation of Biological Activities of Dimethoxypropane Derivatives

Research has investigated the potential biological activities of derivatives of dimethoxypropane, focusing on areas such as cytotoxic effects and mechanisms of interaction within biological systems. While 1,1-dimethoxypropane itself is primarily known for its chemical reactivity as a water scavenger and in acetal (B89532) formation, its structural motif can be incorporated into larger molecules, leading to compounds with diverse biological properties.

Cytotoxic Activity Studies of Functionalized Analogues

Studies have synthesized and evaluated the cytotoxic activities of various functionalized analogues of natural products and other compounds that may incorporate dimethoxyphenyl (DMP) or related dimethoxy moieties. For instance, novel furan-based derivatives possessing a dimethoxyphenyl (DMP) moiety have been identified as potent antitumor molecules that can induce apoptosis in various cell types. mdpi.com Research on derivatives of natural products like asiatic acid and andrographolide, sometimes synthesized using 2,2-dimethoxypropane (B42991) in specific reaction steps, has shown promising cytotoxic activities against various human cancer cell lines. researchgate.net The evaluation of these compounds often involves in vitro assays to determine their effectiveness against cancer cells. mdpi.comresearchgate.net Structure-activity relationships (SAR) are often established to understand how modifications to the molecular structure influence cytotoxic potential. researchgate.net Some derivatives have demonstrated selective toxicity towards cancer cells while showing less effect on normal cells.

Interactive Table 1: Examples of Cytotoxic Activity of Derivatives

| Compound Type | Example Derivative Feature | Cancer Cell Lines Tested | Key Finding | Source |

| Furan-based derivatives | Dimethoxyphenyl moiety | MCF-7 | Potent antitumor activity, induce apoptosis. mdpi.com | mdpi.com |

| Asiatic acid derivatives | Functionalized analogues | SKOV-3, HCT116, MCF-7, A549, A2780, HepG2, HL-60 | Some compounds showed distinct cytotoxic activity and SAR. | |

| Andrographolide derivatives | C-12 substituted | HCT-116, MCF-7, others | Some analogues showed greater or selective cytotoxic activity. researchgate.net | researchgate.net |

| Nucleoside phosphonates | Acyclic analogues | Not specified | Potent cytostatics, mechanism of action under investigation. researchgate.net | researchgate.net |

| 1,3-Dibromo-2,2-dimethoxypropane | Biochemical reagent | Not specified | Can be used as a biological material for life science research. medchemexpress.com | medchemexpress.com |

Mechanisms of Biological Interaction

The mechanisms by which dimethoxypropane derivatives exert biological effects are varied and depend on the specific structure of the derivative. For instance, some compounds incorporating dimethoxyphenyl moieties have been shown to disrupt the cell cycle and induce apoptosis, potentially through the intrinsic mitochondrial pathway, leading to changes in the levels of proteins like p53, Bax, and Bcl-2. mdpi.com The reactivity of certain dimethoxypropane derivatives, such as 2-chloro-1,1-dimethoxypropane (B1599945), as potential alkylating agents has been explored, suggesting interactions with nucleophiles in biological systems. These interactions could involve binding to enzyme active sites, disrupting metabolic processes, or generating reactive intermediates that affect cellular macromolecules. Theoretical studies have also investigated the interaction of related compounds like 1,2-dimethoxypropane (B1201533) with biological membranes, exploring their diffusion through lipid bilayers and potential implications for drug delivery or studying membrane dynamics. smolecule.comacs.org

Applications in Tissue Processing for Biological Sample Preparation

This compound and particularly its isomer 2,2-dimethoxypropane are utilized in the preparation of biological samples for microscopy and histological examination, primarily as dehydrating agents.

Dehydration Protocols in Histology and Microscopy

Dimethoxypropane compounds, such as 2,2-dimethoxypropane, are employed as chemical dehydrating agents in histology and microscopy protocols. atamanchemicals.comsanjaychemindia.comdeltamicroscopies.comjids.org.inlabtestsguide.com This chemical dehydration involves the reaction of dimethoxypropane with water present in the tissue, typically under acidified conditions, to form acetone (B3395972) and methanol (B129727). jids.org.inlabtestsguide.com This reaction effectively removes water from the biological sample, a critical step before embedding the tissue in media like paraffin (B1166041) wax for sectioning. labtestsguide.comslideshare.netweebly.com Acidified 2,2-dimethoxypropane has been specifically mentioned for the rapid chemical dehydration of biological samples for scanning electron microscopy. atamanchemicals.comsanjaychemindia.com It is considered efficient for the dehydration of animal tissue and has been used in the preparation of serial semithin sections of arthropods embedded in epoxy resin. sanjaychemindia.comdeltamicroscopies.comdeltamicroscopies.com This method can ensure good resin impregnation and preserve fragile anatomical structures. deltamicroscopies.comdeltamicroscopies.com Dimethoxypropane can be used as an alternative to traditional ethanol (B145695) series for dehydration, offering a more rapid process. weebly.comprotocols.io Protocols describe using acidified dimethoxypropane solutions for fixed plant tissues as well, followed by washes with acetone and clearing agents before paraffin infiltration. protocols.io The choice of dehydrant like dimethoxypropane is influenced by factors such as the nature of the tissue, the embedding medium, and the processing method. jids.org.inlabtestsguide.com

Advanced Materials Science and Energy Research Applications

Electrolyte Solvent and Additive Studies in Energy Storage Devices

Research into enhancing the performance and stability of energy storage devices, such as lithium-ion batteries, often involves the investigation of novel electrolyte components, including solvents and additives. Ethers, in general, are a class of solvents that have been considered for electrolyte formulations due to their properties. mdpi.comrsc.org While isomers of dimethoxypropane have been studied for their potential in electrolytes, specific detailed research findings regarding the use of 1,1-Dimethoxypropane as a primary solvent or additive in energy storage devices were not prominently found in the conducted literature search.

Performance Enhancement in Lithium-Ion Batteries

Enhancing the performance of lithium-ion batteries typically involves improving aspects such as capacity retention, cycle life, rate capability, and safety. Studies on related dimethoxypropane isomers, like 2,2-Dimethoxypropane (B42991), have indicated potential benefits as electrolyte additives, such as improved cyclic life and storage performance at elevated temperatures, attributed to the formation of protective films on electrode surfaces. msesupplies.com Similarly, 1,2-Dimethoxypropane (B1201533) has been investigated as a solvent in lithium metal batteries, where its steric effects are reported to influence solvation and interfacial stability, impacting cycling performance. rsc.orgacs.orgresearchgate.net However, specific research demonstrating the performance enhancement in lithium-ion batteries directly attributable to the use of this compound as an electrolyte component is not evident in the search results.

Interfacial Chemistry at Electrode-Electrolyte Interfaces

The solid-electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI) layers formed at the electrode-electrolyte interfaces are critical to the performance and longevity of electrochemical devices like lithium-ion batteries. rsc.orgscielo.br The composition and properties of these interphases are significantly influenced by the electrolyte components. rsc.org While studies on dimethoxypropane isomers have explored their role in shaping interfacial chemistry and forming stable passivation layers, particularly in lithium metal batteries acs.orgresearchgate.net, specific investigations into the interfacial chemistry influenced by this compound in electrochemical systems were not found in the reviewed literature.

Laboratory Safety Research and Risk Management for Acetal Compounds

Development of Safe Handling and Storage Protocols for Flammable Acetals

Safe handling and storage of flammable acetals like 1,1-Dimethoxypropane are critical to prevent fires and explosions in the laboratory. Key protocols include minimizing the quantity of the chemical stored, using appropriate storage containers and locations, and controlling potential ignition sources. hampshire.edukent.edunextgen-protocols.orggatech.eduuwlax.edu

Laboratories should keep the quantity of flammable chemicals, including this compound, to an absolute minimum, ideally only storing amounts needed for immediate use or within a short timeframe. hampshire.edukent.eduuwlax.edu For storage, approved flammable storage cabinets meeting relevant standards are recommended for quantities exceeding a certain volume (e.g., 1 gallon or 10 gallons, depending on guidelines). hampshire.edukent.edugatech.eduuwlax.edu If refrigeration is necessary, only refrigerators or freezers specifically designed for flammable storage, with spark-free interiors, should be used. hampshire.edukent.edunextgen-protocols.orguwlax.edu Standard domestic refrigerators are not suitable for storing flammable materials due to the risk of ignition from internal components. kent.eduuwlax.edu

Containers of flammable acetals should be kept tightly closed when not in use to minimize the release of flammable vapors. synquestlabs.comechemi.comcdhfinechemical.comtcichemicals.comuwlax.edu Proper grounding and bonding procedures should be followed when transferring flammable liquids from larger containers to prevent static electricity discharge, which can ignite vapors. synquestlabs.comechemi.comtcichemicals.comkent.edunextgen-protocols.orgsigmaaldrich.cn Ventilation, particularly the use of fume hoods, is crucial when handling appreciable quantities of flammable substances to prevent the accumulation of vapors. cdhfinechemical.comscbt.commanchester.ac.ukhampshire.edunextgen-protocols.org

Storage areas should be cool, dry, and well-ventilated, away from direct sunlight and heat sources. synquestlabs.comcdhfinechemical.comkent.edugatech.eduuwlax.edu Secondary containment, such as trays or pans, should be used for storing liquid chemicals to contain spills in case of container breakage or leakage. nextgen-protocols.orggatech.eduuwlax.edu

Studies on Reactivity Hazards and Mitigation Strategies in Research Environments

Research into the reactivity hazards of acetals, including this compound, focuses on understanding their behavior under various conditions and developing strategies to mitigate potential incidents. northwestern.eduwisconsin.edusigmaaldrich.cn

This compound is generally stable under normal handling and storage conditions. synquestlabs.comthermofisher.comlobachemie.comcdhfinechemical.comtcichemicals.com However, it can react with incompatible materials, posing safety risks. synquestlabs.comthermofisher.comlobachemie.comcdhfinechemical.comgatech.edusigmaaldrich.cn

Fire and Explosion Hazard Assessments

Fire and explosion hazard assessments for flammable acetals like this compound highlight their low flash points and the potential for vapor ignition. nih.govlookchem.comechemi.comthermofisher.comlobachemie.comcdhfinechemical.comtcichemicals.comscbt.commanchester.ac.uksigmaaldrich.cncoleparmer.com this compound has a flash point of 10°C. lookchem.comechemi.com This classification as a highly flammable liquid means it can be easily ignited by heat, sparks, open flames, and other ignition sources. nih.govsynquestlabs.comechemi.comthermofisher.comlobachemie.comcdhfinechemical.comtcichemicals.comscbt.commanchester.ac.uksigmaaldrich.cn

Vapors of this compound can form explosive mixtures with air. synquestlabs.comthermofisher.comcdhfinechemical.comscbt.commanchester.ac.ukcoleparmer.com These vapors are heavier than air and can travel along the ground, accumulating in low or confined areas, increasing the risk of a distant ignition source causing a flashback. cdhfinechemical.comscbt.comcoleparmer.com

Control measures to mitigate fire and explosion hazards include eliminating ignition sources in areas where the chemical is used or stored, using explosion-proof electrical and ventilation equipment, and employing non-sparking tools. synquestlabs.comechemi.comthermofisher.comlobachemie.comcdhfinechemical.comtcichemicals.commanchester.ac.ukhampshire.edunextgen-protocols.orgsigmaaldrich.cn

Chemical Incompatibility Research and Management

Chemical incompatibility research for acetals, including this compound, identifies substances that can cause hazardous reactions when mixed. Key incompatible materials include strong oxidizing agents and strong acids. synquestlabs.comthermofisher.comlobachemie.comcdhfinechemical.comgatech.edusigmaaldrich.cn Contact with these materials can lead to decomposition or other hazardous reactions. thermofisher.comlobachemie.comgatech.edu

Proper segregation of incompatible chemicals during storage is essential to prevent accidental contact. hampshire.edukent.edugatech.eduharvard.edu Storing flammable materials like this compound separately from oxidizers and acids is a critical safety practice. kent.edugatech.eduuwlax.edu

Another important reactivity hazard for acetals is the potential for peroxide formation, particularly upon exposure to air and light over time. scbt.comharvard.eduuiowa.edunextgen-protocols.org Peroxides can become shock-sensitive and explosive. harvard.edu While not explicitly detailed for this compound in the search results, acetals as a class are known peroxide formers. scbt.comharvard.eduuiowa.edunextgen-protocols.org Protocols for managing peroxide-forming chemicals include dating containers upon receipt and opening, testing for peroxide formation periodically, and disposing of chemicals that show peroxide formation or have exceeded their recommended storage period. harvard.eduuiowa.edu Storing these chemicals under an inert atmosphere can help reduce peroxide formation. harvard.eduharvard.edu

Emergency Response Protocols and Contamination Control in Research Settings

Effective emergency response protocols and contamination control procedures are vital for handling spills and other incidents involving this compound in research settings. matsugov.uswisconsin.eduihvnigeria.orguwlax.edusigmaaldrich.cnouhsc.edu

Emergency procedures for spills of flammable liquids like this compound emphasize quick action, ensuring personal safety, and preventing the spread of the material and its vapors. matsugov.usihvnigeria.orgouhsc.eduacs.org For minor spills that can be safely handled by laboratory personnel, the procedures typically involve preventing the spread of vapors, containing the spill with absorbent material, and collecting the contaminated material for proper disposal. cdhfinechemical.comwisconsin.eduihvnigeria.orgouhsc.eduacs.org Removing all ignition sources from the area is a critical first step. cdhfinechemical.comihvnigeria.org

For larger spills or those involving highly hazardous materials, evacuation of the area and contacting trained emergency response personnel (e.g., the environmental health and safety office or external hazardous materials teams) is necessary. northwestern.edumatsugov.usihvnigeria.orgouhsc.eduacs.org

Personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles or face shields, and lab coats, should be worn during spill cleanup. synquestlabs.comcdhfinechemical.comwisconsin.eduihvnigeria.orgnextgen-protocols.orgacs.orgchemsrc.comfishersci.comcymitquimica.com Adequate ventilation should be ensured during cleanup. synquestlabs.comcdhfinechemical.com

Contaminated materials from spills, including absorbents and used PPE, must be collected and disposed of as hazardous waste according to local regulations. echemi.comcdhfinechemical.comtcichemicals.comihvnigeria.orgacs.org Proper labeling of waste containers is essential. acs.org

Emergency response planning also includes having readily available spill kits with appropriate absorbent materials and neutralization agents (though neutralization may not be applicable to all acetal (B89532) spills). wisconsin.eduihvnigeria.orgacs.org Knowing the location of emergency equipment like eyewash stations and safety showers is also crucial. synquestlabs.comharvard.educymitquimica.com

Training of laboratory personnel on the hazards of the chemicals they work with, including this compound, and the appropriate emergency response procedures is a fundamental aspect of laboratory safety. uiowa.edunorthwestern.edumiami.eduacs.org

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Routes and Catalyst Development

Future research will likely explore novel and more efficient synthetic routes for 1,1-dimethoxypropane itself, potentially utilizing greener methodologies and innovative catalytic systems. Additionally, significant effort is anticipated in developing catalysts that utilize this compound or minimize its formation as a byproduct in various reactions.

Current research highlights the presence of this compound as a byproduct in catalytic processes such as the epoxidation of propene with oxygen catalyzed by supported silver, where it is formed in small amounts and can be difficult to separate from methanol (B129727) scribd.com. Similarly, it has been identified as an impurity in methanol solvent used in the epoxidation of propylene (B89431) catalyzed by titanium silicalite-1 (TS-1), influencing the efficiency of hydrogen peroxide utilization mdpi.com. Future catalyst development could focus on minimizing the formation of such acetal (B89532) byproducts or developing catalysts tolerant to their presence, thereby improving process efficiency and reducing separation challenges scribd.commdpi.com.

Furthermore, the use of this compound derivatives in conjunction with novel catalytic systems, such as polymer-bound catalysts, for the synthesis of complex molecules is an area ripe for exploration caltech.edu. Investigations into the role of this compound in catalyzed reactions requiring water scavenging could also lead to the development of more efficient and environmentally friendly synthetic protocols thieme-connect.com.

Advanced Applications in Asymmetric Synthesis and Drug Discovery

The application of this compound and its derivatives in asymmetric synthesis and drug discovery represents a promising future direction. Its ability to serve as a building block or protecting group in the construction of chiral molecules is of particular interest.

Research has demonstrated the utility of this compound derivatives, such as 3-iodo-1,1-dimethoxypropane (PubChem CID: 137778), in the synthesis of substituted piperidines, which are valuable scaffolds in drug discovery bham.ac.uk. The development of stereocontrolled routes to such biologically relevant structures utilizing this compound is an active area of investigation bham.ac.uk.

Moreover, this compound has been employed in the synthesis of enantiopure compounds, such as 2-coumarinyloxypropanals, which are precursors to potential antitumoral agents like geiparvarin (B191289) analogues researchgate.net. This underscores its potential in providing access to chiral intermediates for pharmaceutical development researchgate.net.

Intriguingly, in silico studies have identified this compound as a potential inhibitor against breast cancer receptors, suggesting its possible role as a lead compound or a structural motif for the design of new therapeutic agents, although this requires experimental validation jabonline.in.

Comprehensive Environmental Impact and Green Chemistry Solutions

Future research will increasingly focus on understanding the comprehensive environmental impact of this compound and developing green chemistry solutions related to its production and use.

Its presence as a byproduct in industrial processes highlights the need for greener synthetic methods that minimize its formation or facilitate its efficient recovery and recycling scribd.commdpi.com. Research into the environmental fate and potential remediation strategies for this compound in waste streams, such as those from the recycling of lithium-ion batteries where it has been detected, is also relevant mdpi.com.

Exploring the use of this compound in green chemical reactions, such as its role as a dehydrating agent or reactant in more sustainable processes, aligns with the principles of green chemistry thieme-connect.com. Furthermore, understanding its formation as a byproduct in the processing of renewable resources, like the fast pyrolysis of wood, can inform the development of cleaner biomass conversion technologies lsbu.ac.ukdoria.fi. Future research in this area will aim to develop catalytic systems and processes that are both efficient and environmentally benign, minimizing the generation of unwanted byproducts like this compound scribd.commdpi.comresearchgate.net.

Interdisciplinary Research with Materials Science and Biotechnology

The integration of this compound into interdisciplinary research at the interface of materials science and biotechnology holds significant future potential.

Derivatives of this compound have already found application in the synthesis of novel materials, such as mesostructured organosilicates and polymer composites, indicating its utility as a building block for advanced functional materials caltech.edu. Future work could explore the incorporation of this compound-derived units into polymers, coatings, or other materials with tailored properties.

While direct applications in biotechnology are still emerging, the potential to utilize this compound derivatives in the functionalization of biomolecules or the creation of biomaterials exists. Although initial attempts to functionalize heparin-like oligosaccharides using a bromo-dimethoxypropane derivative were not successful, this area of chemical glycobiology represents a potential avenue for future exploration, perhaps with modified strategies or different acetal derivatives rsc.org.

Furthermore, the identification of this compound in bio-oil from biomass processing suggests potential interactions or roles in biological or bio-based systems that warrant further investigation lsbu.ac.uk. This could lead to interdisciplinary research exploring its impact on or utility in biotechnological processes or the development of bio-based materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity 1,1-dimethoxypropane in laboratory settings?

- Methodology : this compound is typically synthesized via acid-catalyzed acetal formation between acetone and methanol. A common approach involves using sulfuric acid as a catalyst under anhydrous conditions. Purification is achieved through fractional distillation, with careful monitoring of boiling points (76–78°C) to avoid co-distillation of isomers like 2,2-dimethoxypropane . Purity can be verified via GC-MS or <sup>13</sup>C NMR, where the 1,1-isomer shows distinct methoxy resonances at ~49 ppm .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 2,2-dimethoxypropane) analytically?

- Methodology : Use <sup>1</sup>H NMR spectroscopy:

- This compound : Two singlet peaks for methoxy groups (~δ 3.2–3.3 ppm) and a triplet for the central CH2 group (~δ 1.4 ppm).

- 2,2-Dimethoxypropane : A single methoxy peak (due to symmetry) and no CH2 signals.

IR spectroscopy can also differentiate C-O stretching vibrations (~1100 cm<sup>-1</sup>) based on molecular symmetry .

Q. What safety protocols are critical when handling this compound in oxidative reactions?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation (flammability hazard: flash point ~−6°C).

- Incompatibilities : Avoid strong oxidizers (e.g., H2O2) due to risk of exothermic decomposition .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) to prevent moisture absorption and hydrolysis .

Advanced Research Questions

Q. How do trace impurities of this compound affect catalytic performance in epoxidation reactions?

- Methodology : In propylene epoxidation using H2O2, solvent impurities like this compound reduce H2O2 conversion linearly (e.g., 10% impurity decreases turnover number by 50%). Researchers should pre-purify solvents via molecular sieves or distillation and monitor impurity levels using headspace GC .

Q. What mechanistic insights explain the reactivity of this compound in acid-catalyzed transacetalization?

- Methodology : Kinetic studies using <sup>18</sup>O isotopic labeling reveal a two-step mechanism:

Protonation of the acetal oxygen, forming an oxonium ion.

Nucleophilic attack by the alcohol, with rate-determining C-O bond cleavage.

Reaction rates are influenced by solvent polarity (e.g., higher rates in aprotic solvents like THF) .

Q. How does the carbon chain length of acetals (e.g., this compound vs. 1,1-dimethoxyhexane) impact their stability in aqueous environments?

- Methodology : Hydrolysis studies show shorter-chain acetals (e.g., this compound) hydrolyze faster due to reduced steric hindrance. For example, at pH 3, the hydrolysis half-life of this compound is ~2 hours vs. ~8 hours for 1,1-dimethoxyhexane. Use pH-stat titration to quantify hydrolysis rates .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas) for this compound?

- Methodology : Discrepancies arise from experimental methods (e.g., calorimetry vs. computational DFT). To reconcile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.